molecular formula C21H25NO3.HCl B1662634 Nalmefene hydrochloride CAS No. 58895-64-0

Nalmefene hydrochloride

Cat. No. B1662634
CAS RN: 58895-64-0
M. Wt: 375.9 g/mol
InChI Key: GYWMRGWFQPSQLK-OPHZJPRHSA-N
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Description

Nalmefene hydrochloride is an opioid antagonist used for emergency treatment of an opioid overdose or a possible overdose . It is a naltrexone analogue and is used as a treatment for addiction . It is a structural analog of Naltrexone with opiate antagonist activity used in the pharmaceutical treatment of alcoholism . It inhibits respiratory, analgesic, and subjective effects of opioids .


Synthesis Analysis

Nalmefene hydrochloride can be produced from naltrexone via the Wittig reaction . This method is well adapted for large-scale industrial application and has been found to be efficient, yielding a high amount of highly pure nalmefene hydrochloride salt .


Molecular Structure Analysis

The molecular formula of Nalmefene hydrochloride is C21H26ClNO3 . It has an average mass of 375.889 Da and a monoisotopic mass of 375.160126 Da .


Chemical Reactions Analysis

Nalmefene hydrochloride is an opioid antagonist that prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone at fully reversing doses .


Physical And Chemical Properties Analysis

Nalmefene hydrochloride is a white crystalline substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Detection Method Development : Nalmefene hydrochloride injection's poor stability limits its clinical application. Duan et al. (2015) focused on developing a detection method for impurities in nalmefene hydrochloride injection to study product stability, thus contributing to its effective clinical use (Duan et al., 2015).

  • Effects on Lung Ischemia-Reperfusion Injury : Zhang et al. (2020) investigated the effects of nalmefene hydrochloride on the TLR4 signaling pathway in rats with lung ischemia-reperfusion injury. Their findings indicated that nalmefene hydrochloride could effectively reduce lung injury by inhibiting the TLR4 pathway (Zhang et al., 2020).

  • Postoperative Cognitive Function : A study by Ji (2015) examined nalmefene hydrochloride's impact on postoperative cognitive function in patients undergoing highly selective surgical resection of epileptic foci. The research suggested that nalmefene hydrochloride could reduce the incidence of postoperative cognitive dysfunction, possibly by reducing stress response (Ji, 2015).

  • Treatment of Severe Neonatal Asphyxia : Li Wei-hu (2014) studied the clinical efficacy and safety of nalmefene hydrochloride in treating severe neonatal asphyxia. The results showed significant improvement in various clinical parameters compared to the control group, suggesting its potential in neonatal care (Li Wei-hu, 2014).

  • Analytical Methods for Nalmefene Hydrochloride : Song (2006) established a HPLC method for determining nalmefene hydrochloride in injections and its related substances, providing a basis for quality control in pharmaceutical preparations (Song, 2006).

  • Pharmacokinetics in Healthy Volunteers : Yang Guo-ping (2010) conducted a study to understand the pharmacokinetics of minidose nalmefene hydrochloride in healthy Chinese volunteers, providing insights into its metabolic behavior in the human body (Yang Guo-ping, 2010).

  • Occupational Allergic Contact Dermatitis : Corso et al. (2021) reported a case of occupational allergic contact dermatitis caused by nalmefene, highlighting the importance of safety measures in pharmaceutical manufacturing environments (Corso et al., 2021).

Safety And Hazards

Nalmefene hydrochloride is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be used in a chemical fume hood, with air supplied by an independent system. Avoid inhalation, contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure .

Future Directions

The FDA approved the first nalmefene hydrochloride nasal spray in May 2023 to reverse opioid overdose . With a half-life of 11 hours, nalmefene stays in the bloodstream longer than naloxone, the only other FDA-approved opioid overdose reversal drug . This can be pivotal in reducing healthcare costs, increasing patient satisfaction, and redistributing the time that healthcare staff spend monitoring opioid overdose patients given naloxone .

properties

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWMRGWFQPSQLK-OPHZJPRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55096-26-9 (Parent)
Record name Nalmefene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70891705
Record name Nalmefene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalmefene hydrochloride

CAS RN

58895-64-0
Record name Nalmefene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58895-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalmefene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalmefene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALMEFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
269
Citations
HG Brittain - Analytical Profiles of Drug Substances and Excipients, 1996 - Elsevier
Publisher Summary This chapter discusses the physical properties, methods of preparation, and analysis of nalmefene hydrochloride, which is a pure narcotic antagonist and an analog …
Number of citations: 6 www.sciencedirect.com
A CHUMPA - Pediatric emergency care, 1999 - journals.lww.com
Opioids are frequently used in pediatric emergency departments for procedural sedation and pain control (1, 2). In addition, opioid overdose, along with benzodiazepines, is one of the …
Number of citations: 7 journals.lww.com
SS Murthy, HG Brittain - Journal of pharmaceutical and biomedical analysis, 1996 - Elsevier
The short-term stability of Revex, nalmefene hydrochloride injection, was determined in a number of diluents commonly employed for intravenous use. An HPLC method was used to …
Number of citations: 18 www.sciencedirect.com
T Zhang, M Li, X Han, G Nie, A Zheng - AAPS PharmSciTech, 2022 - Springer
The purpose of this work is to explore the effects of novel absorption enhancers on the nasal absorption of nalmefene hydrochloride (NMF). First, the influence of absorption enhancers …
Number of citations: 5 link.springer.com
G Du, Y Gao, S Nie, W Pan - Chemical and pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
The permeability of nalmefene hydrochloride (NH) across different regions of ovine nasal mucosa was investigated in vitro. Five different regions of ovine nasal mucosa (superior …
Number of citations: 26 www.jstage.jst.go.jp
Z Yong, X Gao, W Ma, H Dong, Z Gong, R Su - European journal of …, 2014 - Elsevier
… Nalmefene hydrochloride was purchased from Haisco Pharmaceutical Co., Ltd. (Sichuan, China), and naloxone from Sigma (St. Louis, MO, USA), and dissolved in sterile physiological …
Number of citations: 30 www.sciencedirect.com
Z FU, H YUAN, H TAN, Z TAN, Q PEI… - Chinese Journal of …, 2010 - manu41.magtech.com.cn
… of minidose Nalmefene hydrochloride in healthy Chinese … Chinese subjects received Nalmefene hydrochloride 0.05 and … of 0.05 and 0.1 mg Nalmefene hydrochloride were as follows: …
Number of citations: 2 manu41.magtech.com.cn
H Miyata, M Takahashi, Y Murai… - Psychiatry and …, 2019 - Wiley Online Library
… criteria were randomly assigned (4:3:4) using an interactive Web response system to as-needed use of either nalmefene 20 mg, 10 mg (as an anhydride of nalmefene hydrochloride), or …
Number of citations: 43 onlinelibrary.wiley.com
P Li, X Chen, X Dai, A Wen, Y Zhang… - Journal of Chromatography …, 2007 - Elsevier
… Then this assay method was successfully applied to a PK study of nalmefene after a single intravenous injection of 30 μg nalmefene hydrochloride (dose calculated as free-base) to …
Number of citations: 15 www.sciencedirect.com
PJ Fudala, SJ Heishman… - Clinical …, 1991 - Wiley Online Library
… Nalmefene hydrochloride was administered to six male volunteers with histories of opiate abuse using a double-blind, randomized, Latin square design to determine if it produced …
Number of citations: 37 ascpt.onlinelibrary.wiley.com

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